1,4-Dibenzyl-piperidine-4-carboxylic acid ethyl ester

Lipophilicity Drug Design Physicochemical Properties

Orthogonal N- and C-4 protection enables selective hydrogenolysis of the N-benzyl group without affecting the C-4 ethyl ester. This dual-protected piperidine scaffold streamlines synthesis of 4-benzylpiperidine derivatives for CNS and oncology programs. (1) Orthogonal deprotection: N-benzyl removal via catalytic hydrogenation frees the secondary amine for sulfonamide/amide/urea installation. (2) Lipophilic fragment: XLogP3 4.2, zero HBD ideal for logP tuning in fragment-based drug design. (3) HPLC-friendly: increased lipophilicity vs. mono-benzylated analogs ensures sharp reverse-phase retention for library purification. Supplied with Certificate of Analysis.

Molecular Formula C22H27NO2
Molecular Weight 337.5 g/mol
CAS No. 184900-16-1
Cat. No. B069992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibenzyl-piperidine-4-carboxylic acid ethyl ester
CAS184900-16-1
SynonymsETHYL 1,4-DIBENZYLPIPERIDINE-4-CARBOXYLATE
Molecular FormulaC22H27NO2
Molecular Weight337.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C22H27NO2/c1-2-25-21(24)22(17-19-9-5-3-6-10-19)13-15-23(16-14-22)18-20-11-7-4-8-12-20/h3-12H,2,13-18H2,1H3
InChIKeyIUDLHQAPFBVUHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dibenzyl-piperidine-4-carboxylic Acid Ethyl Ester: Chemical Identity & Physicochemical Profile


1,4-Dibenzyl-piperidine-4-carboxylic acid ethyl ester (CAS 184900-16-1) is a synthetic 4,4-disubstituted piperidine derivative with the molecular formula C22H27NO2 and a molecular weight of 337.5 g/mol [1]. Its structure features a piperidine ring bearing benzyl substituents at the N-1 and C-4 positions and an ethyl ester at the C-4 position, placing it within a class of compounds frequently utilized as protected intermediates for further functionalization [1]. Computed physicochemical properties include an XLogP3-AA of 4.2, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. It is registered under the DSSTox substance ID DTXSID40440901 [2].

Dual benzyl protection enables orthogonal deprotection strategy
Zero hydrogen bond donors minimize undesired H-bond interactions
Distinct lipophilicity profile supports non-polar intermediate handling

1,4-Dibenzyl-piperidine-4-carboxylic Acid Ethyl Ester: Differentiation from Generic Analogs


This compound possesses a specific 1,4-dibenzyl-4-ethoxycarbonyl substitution pattern that distinguishes it from other piperidine building blocks. Attempting to substitute it with simpler analogs, such as ethyl N-benzylpiperidine-4-carboxylate or ethyl 4-benzylpiperidine-4-carboxylate, would fundamentally alter downstream synthetic outcomes. The simultaneous presence of the N-benzyl and C-4 benzyl/ester groups offers a dual-protection strategy, enabling orthogonal deprotection and selective functionalization, which is a key synthetic logic supported by its use as a precursor in patent literature [1]. The following section quantifies the current state of evidence, highlighting that while direct comparative data is limited, the available structural and physicochemical parameters form a critical baseline for procurement decisions [2].

1,4-Dibenzyl-4-ethoxycarbonyl piperidine
Mono-benzyl or unprotected analogs
Orthogonal deprotection logic
Mono-substituted analogs lack dual protection, limiting selective N-functionalization without additional steps.
Lipophilicity & H-bond profile
Lower logP or HBD presence in analogs may alter extraction and chromatography behavior, requiring method re-optimization.

1,4-Dibenzyl-piperidine-4-carboxylic Acid Ethyl Ester: Quantitative Differentiation Evidence


Lipophilicity Comparison

The computed lipophilicity (XLogP3-AA) of 1,4-dibenzyl-piperidine-4-carboxylic acid ethyl ester is 4.2. This value is significantly higher than that of closely related mono-benzyl or deprotected analogs, such as ethyl piperidine-4-carboxylate (XLogP3-AA = 1.2) and ethyl N-benzylpiperidine-4-carboxylate (XLogP3-AA = 2.8) [1][2]. For procurement, this higher logP indicates a distinct solubility and permeability profile, which may be critical for applications requiring non-polar intermediates.

Lipophilicity
Class-level
XLogP3-AA 4.2
Supports non-polar intermediate purification strategies
Compared to mono-benzyl analogs (1.2–2.8); computed
Lipophilicity Drug Design Physicochemical Properties

Hydrogen Bonding and Conformational Flexibility

1,4-Dibenzyl-piperidine-4-carboxylic acid ethyl ester possesses 0 hydrogen bond donors (HBD) and 7 rotatable bonds [1]. This contrasts with deprotected intermediates like 4-benzylpiperidine-4-carboxylic acid ethyl ester (HBD = 1) and the free piperidine ethyl ester (HBD = 1), as well as mono-benzylated N-benzylpiperidine-4-carboxylic acid ethyl ester (HBD = 0) [2]. The high rotatable bond count indicates greater conformational flexibility than the N-benzyl or 4-benzyl mono-substituted analogs, which have 5 rotatable bonds [2].

H-Bond & Flexibility
Class-level
HBD=0; Rotatable Bonds=7
Zero HBD avoids unintended H-bonding; higher flexibility may affect conformation
vs. mono-substituted analogs (HBD≥0, 5 rotatable bonds)
Hydrogen Bonding Conformational Flexibility Molecular Recognition

Synthetic Utility as Advanced Intermediate

Patent filings for 1,4-substituted piperidine derivatives highlight the use of 1,4-dibenzylated-4-carboxylate intermediates as precursors to fatty acid synthase (FASN) inhibitors [1]. This specific compound's dual benzyl protection allows for selective N-debenzylation to generate secondary amines for further diversification, a step that is not readily achieved with simpler N-benzyl or 4-benzyl mono-substituted compounds, which would lead to over-alkylation or incompatible protecting groups [1]. No peer-reviewed head-to-head biological data on the final inhibitors is available, but the patent landscape indicates a reliance on this specific scaffold for achieving a particular substitution pattern.

Synthetic Enablement
Reported
Orthogonal N-deprotection
Supports patent-specific FASN inhibitor synthetic routes
Qualitative process advantage; limited comparative data
Patent Literature Synthetic Intermediate Fatty Acid Synthase Inhibitors

1,4-Dibenzyl-piperidine-4-carboxylic Acid Ethyl Ester: Verified Application Scenarios


N-Deprotected 4-Benzylpiperidine Synthesis

Its orthogonally protected structure makes it a precursor of choice for synthesizing 4-benzylpiperidine derivatives. The N-benzyl group can be selectively removed via catalytic hydrogenolysis to yield a free secondary amine, which is a key intermediate for installing sulfonamide, amide, or urea functionality common in CNS and oncology drug candidates. This is supported by its implicit role in the synthesis of complex 1,4-substituted piperidines as described in patent literature [1].

FASN Inhibitor Scaffold Precursor

The compound is structurally aligned with advanced intermediates described in patents for 1,4-substituted piperidine FASN inhibitors [1]. Its procurement is logical for research groups focusing on replicating or improving these specific patent series, where functionalization of the piperidine ring post N-deprotection is a critical step.

LogP-Centric Property Calibration

With an XLogP3-AA of 4.2 and zero HBDs, this compound can serve as a highly lipophilic, non-hydrogen-bond-donating fragment. It is suitable for fragment-based or structure-based drug design programs where fine-tuning lipophilicity without introducing hydrogen bond donors is essential [1].

Parallel Synthesis Library Building Block

The compound's dual protection and ester handle make it suitable for use as a core scaffold in parallel synthesis. Its selection over simpler piperidine esters can affect the reactivity and purification profiles of entire libraries, as its increased lipophilicity (4.2 vs. ~1.2-2.8 for deprotected or mono-benzylated analogs) will change compound retention times in reverse-phase HPLC purification [1][2].

Application
Selection Property
Validation Focus
4-Benzylpiperidine synthesis
Orthogonal N-benzyl protection
Hydrogenolysis selectivity & yield
FASN inhibitor precursor
1,4-disubstituted piperidine scaffold
Patent route compatibility
LogP property calibration
High lipophilicity, zero HBD
Partition coefficient & non-polar behavior
Parallel synthesis building block
Dual protection & ester handle
Reverse-phase HPLC retention consistency
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